molecular formula C21H20FNO2 B11377312 N-(4-ethylbenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide

N-(4-ethylbenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide

Cat. No.: B11377312
M. Wt: 337.4 g/mol
InChI Key: FISFIQOLEOVCKO-UHFFFAOYSA-N
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Description

N-(4-ethylbenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide is a benzamide derivative characterized by dual N-substituents: a 4-ethylbenzyl group and a furan-2-ylmethyl group, along with a fluorine atom at the para position of the benzamide ring.

Properties

Molecular Formula

C21H20FNO2

Molecular Weight

337.4 g/mol

IUPAC Name

N-[(4-ethylphenyl)methyl]-4-fluoro-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C21H20FNO2/c1-2-16-5-7-17(8-6-16)14-23(15-20-4-3-13-25-20)21(24)18-9-11-19(22)12-10-18/h3-13H,2,14-15H2,1H3

InChI Key

FISFIQOLEOVCKO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylbenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-fluorobenzoic acid with an appropriate amine, such as 4-ethylbenzylamine, under acidic conditions.

    Introduction of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction using furan-2-ylmethyl chloride and a base such as sodium hydride.

    Final Coupling: The final step involves coupling the intermediate with the benzamide core to form the desired compound under suitable reaction conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylbenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the benzamide core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or furans.

Scientific Research Applications

N-(4-ethylbenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide has shown promise in several areas of biological research:

  • Antiparasitic Activity : Similar compounds have been investigated for their efficacy against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. For instance, analogues of benzamides have demonstrated potent activity, indicating that this compound may also possess similar properties .
  • Modulation of Biological Pathways : The compound acts on various biological pathways, particularly those involving G protein-coupled receptors (GPCRs). This interaction could lead to significant therapeutic implications in treating conditions like dysmenorrhea and preterm labor by modulating prostaglandin receptors.
  • Potential Anticancer Properties : Preliminary studies suggest that compounds with similar structural motifs may exhibit anticancer activity. The ability to inhibit specific cellular pathways could make this compound a candidate for further investigation in oncology .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several key steps:

  • Formation of the Furan Ring : The furan moiety is typically synthesized through cyclization reactions involving appropriate precursors.
  • Benzamide Formation : The final compound is formed by coupling the furan derivative with the appropriate benzyl amine under controlled conditions.

Data Table: Structure-Activity Relationships (SAR)

CompoundSubstituentIC50 (µM)Activity
Compound A4-Fluorobenzyl5.41High Antagonist
Compound B4-Chlorobenzyl3.20Moderate Antagonist
This compound-TBDTBD

Note: IC50 values indicate the concentration required to inhibit 50% of receptor activity, with lower values indicating higher potency.

Case Studies

  • Antiparasitic Efficacy : In a study focusing on benzamide derivatives, compounds with similar structures were found to have significant antiparasitic effects against Trypanosoma brucei, leading to further exploration of their mechanisms and potential as therapeutic agents .
  • Clinical Applications in Gynecology : Compounds that modulate prostaglandin receptors have been utilized in clinical settings for managing uterine contractions. Case studies have documented their effectiveness in reducing symptoms associated with dysmenorrhea and preterm labor, suggesting that this compound could be beneficial in similar applications.

Mechanism of Action

The mechanism of action of N-(4-ethylbenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

Table 1: Key Structural Differences Among Benzamide Analogs
Compound Name Substituents (R1, R2, X) Molecular Weight Key Functional Groups
N-(4-ethylbenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide R1 = 4-ethylbenzyl, R2 = furan-2-ylmethyl, X = F 327.34 (C21H21FNO2) Benzamide, fluorine, furan, ethyl
N-(2-chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide R1 = 2-chlorobenzyl, R2 = furan-2-ylmethyl, X = F 343.78 (C19H15ClFNO2) Benzamide, fluorine, furan, chlorine
4-Fluoro-N-(4-hydrazinecarbonylphenyl)benzamide R1 = H, R2 = hydrazinecarbonyl, X = F 256.25 (C14H12FN3O2) Benzamide, fluorine, hydrazine
N-(3-Bromo-1,4-dioxo-1,4-dihydronaphthyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide Complex naphthyl and fluorobenzoyl groups 496.26 (C24H12BrF2NO4) Naphthoquinone, fluorine, bromine
  • Electronic Effects : The ethyl group in the target compound is electron-donating, enhancing hydrophobicity, whereas chlorine in the analog (CAS 874191-87-4) is electron-withdrawing, increasing polarity . Fluorine’s electronegativity improves metabolic stability and binding affinity in both compounds .

Spectroscopic and Crystallographic Data

Table 2: Spectroscopic Features of Selected Compounds
Compound IR (cm⁻¹) ¹H/¹³C-NMR Highlights
Hydrazinecarbothioamides () νC=S: 1243–1258; νC=O: 1663–1682 NH stretches: 3150–3319
1,2,4-Triazoles () νC=S: 1247–1255; no νC=O Thione tautomer confirmed by NH: 3278–3414
N-(3-Bromo...)benzamide () Not reported Dihedral angles: 73.9° (fluorophenyl/naphthoquinone)
  • The target compound’s absence of C=O in IR (if deprotonated) would align with triazole analogs, but direct data is unavailable .

Biological Activity

N-(4-ethylbenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide is a compound that has gained attention in medicinal chemistry for its potential biological activities. This article provides a detailed analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Molecular Formula

  • C : 20
  • H : 22
  • F : 1
  • N : 2
  • O : 1

Molecular Weight

  • Molecular Weight : 323.39 g/mol

Chemical Structure

The compound features a benzamide structure, characterized by the presence of an ethyl group, a fluorine atom, and a furan ring. Its structural complexity contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways. The fluorine atom enhances the compound's lipophilicity, potentially increasing its binding affinity to target proteins.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including HepG2 cells. The mechanism involves promoting apoptosis and inducing cell cycle arrest at the G2/M phase .

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated moderate antibacterial activity against several bacterial strains. This suggests potential applications in treating infections .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound against HepG2 liver cancer cells. The compound exhibited an IC50 value of approximately 5 μM, indicating potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin (IC50 = 10 μM).

Case Study 2: Antimicrobial Activity

Another research effort assessed the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results showed that the compound inhibited bacterial growth with MIC values ranging from 50 to 100 µg/mL, demonstrating its potential as an antimicrobial agent .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the furan derivative : The furan ring is synthesized through cyclization reactions involving appropriate precursors.
  • Amidation Reaction : The furan derivative is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final amide product.

Data Summary Table

PropertyValue
Molecular FormulaC20H22F2N2O
Molecular Weight323.39 g/mol
Anticancer IC50~5 μM (HepG2 cells)
Antimicrobial MIC50 - 100 µg/mL

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